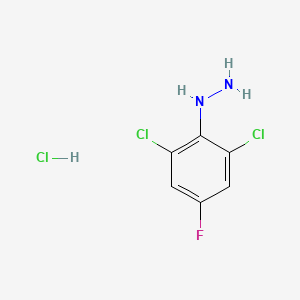
2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride
Overview
Description
“2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride” is a hydrazine derivative . It is used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives and N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .
Synthesis Analysis
This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may also be used in the synthesis of following N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5Cl2F3N2 . The molecular weight is 245.03 .Chemical Reactions Analysis
The compound is involved in reactions with ethyl acetoacetate to form 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .Physical and Chemical Properties Analysis
The melting point of this compound is 58-60 °C . The molecular weight is 245.03 .Scientific Research Applications
Synthesis and Antitumor Activity
2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride serves as a precursor in the synthesis of various compounds with potential antitumor activities. For example, a study synthesized a series of 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety. These compounds exhibited moderate to excellent in vitro antitumor activity against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. The compound with the designation 4d showed particularly promising antiproliferative activity (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Fluorescent Probe for Hydrazine Detection
Another research application involves the development of a fluorescent probe for detecting hydrazine (N2H4), a highly active alkali and strong reductant used in various industrial processes. This probe, synthesized using dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site, exhibited low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit. It proves useful for quantitative determination in environmental water systems and fluorescence imaging in biological samples, showcasing the versatility of related compounds in sensing applications (Zhu et al., 2019).
Environmental and Biological Impacts
Studies on phenylhydrazine hydrochloride, a related compound, highlight the importance of understanding the environmental and biological impacts of such chemicals. For instance, phenylhydrazine hydrochloride induced dose-dependent embryo cytotoxicity in zebrafish, illustrating the potential hazards of improper disposal or accidental release into ecosystems. This underlines the significance of research into the safe handling and environmental fate of chemicals including 2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that it is a hydrazine derivative . Hydrazine derivatives are known to react with various compounds, leading to different products. For instance, 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-fluoro-phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .
Biochemical Pathways
It is used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives , suggesting that it may interact with biochemical pathways involving these compounds.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Properties
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBWNIHKINSIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

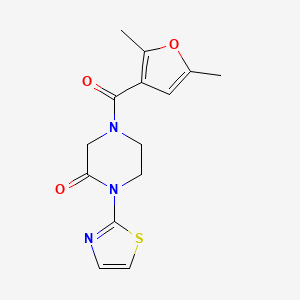
![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)
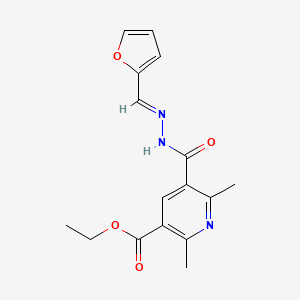
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)
![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)
![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)
![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)
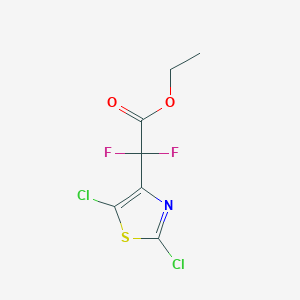
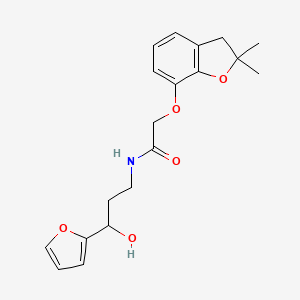
![4-[4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2714803.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)
![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)

